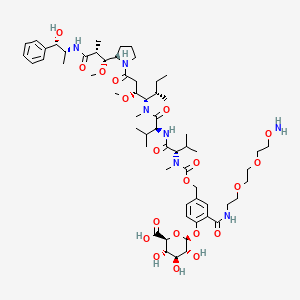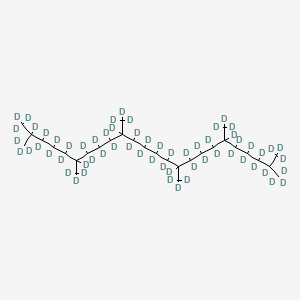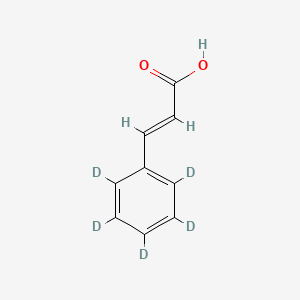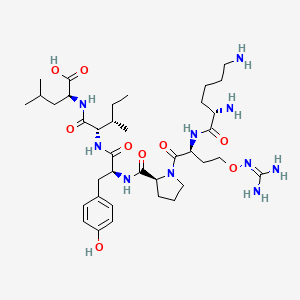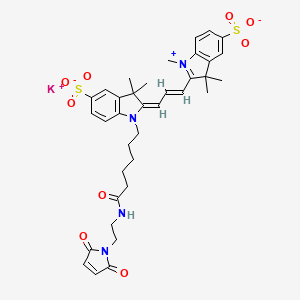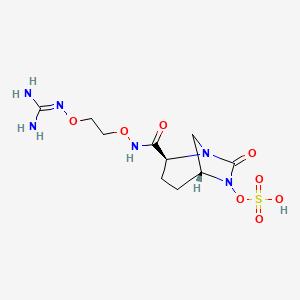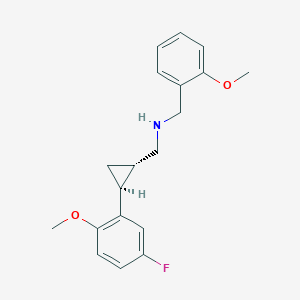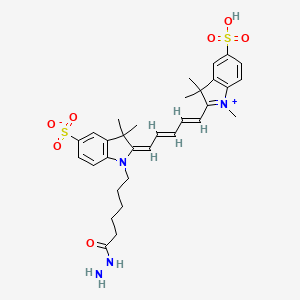
Sulfo-Cy5 hydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sulfo-Cy5 hydrazide is a fluorescent dye containing a hydrazide functionality. It is widely used in scientific research due to its excellent fluorescent properties, with excitation and emission wavelengths of 646 nm and 662 nm, respectively . This compound is particularly valuable in biological and chemical research for labeling and detection purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The typical synthetic route involves the reaction of a sulfonated cyanine dye with hydrazine under controlled conditions . The reaction is usually carried out in polar organic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) to ensure the solubility of the reactants .
Industrial Production Methods
In industrial settings, the production of Sulfo-Cy5 hydrazide follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The final product is purified through techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
Sulfo-Cy5 hydrazide primarily undergoes substitution reactions due to the presence of the hydrazide group. It can react with aldehydes and ketones to form hydrazones, which are useful in various labeling applications .
Common Reagents and Conditions
The common reagents used in the reactions involving this compound include aldehydes, ketones, and other carbonyl-containing compounds. The reactions are typically carried out in aqueous or polar organic solvents under mild conditions to preserve the fluorescent properties of the dye .
Major Products Formed
The major products formed from the reactions of this compound are hydrazones, which retain the fluorescent properties of the parent compound. These products are used in various applications, including fluorescence microscopy and flow cytometry .
Scientific Research Applications
Sulfo-Cy5 hydrazide has a wide range of applications in scientific research:
Chemistry: It is used as a fluorescent probe for detecting and quantifying various chemical species.
Biology: In biological research, this compound is used for labeling proteins, nucleic acids, and other biomolecules.
Medicine: In medical research, this compound is used for imaging and diagnostic purposes.
Mechanism of Action
The mechanism of action of Sulfo-Cy5 hydrazide involves its ability to form covalent bonds with carbonyl-containing compounds through the hydrazide group. This reaction results in the formation of hydrazones, which retain the fluorescent properties of the dye. The fluorescence emission can be detected and quantified, making it a valuable tool for various analytical applications .
Comparison with Similar Compounds
Similar Compounds
Sulfo-Cy3 hydrazide: Similar to Sulfo-Cy5 hydrazide but with different excitation and emission wavelengths (550 nm and 570 nm, respectively).
Sulfo-Cyanine7 hydrazide: Another similar compound with excitation and emission wavelengths of 750 nm and 773 nm, respectively.
Uniqueness
This compound is unique due to its specific excitation and emission wavelengths, which make it suitable for applications requiring red fluorescence. Its hydrazide functionality allows for specific and stable labeling of biomolecules, making it a preferred choice in many research applications .
Properties
Molecular Formula |
C32H40N4O7S2 |
|---|---|
Molecular Weight |
656.8 g/mol |
IUPAC Name |
(2E)-1-(6-hydrazinyl-6-oxohexyl)-3,3-dimethyl-2-[(2E,4E)-5-(1,3,3-trimethyl-5-sulfoindol-1-ium-2-yl)penta-2,4-dienylidene]indole-5-sulfonate |
InChI |
InChI=1S/C32H40N4O7S2/c1-31(2)24-20-22(44(38,39)40)15-17-26(24)35(5)28(31)12-8-6-9-13-29-32(3,4)25-21-23(45(41,42)43)16-18-27(25)36(29)19-11-7-10-14-30(37)34-33/h6,8-9,12-13,15-18,20-21H,7,10-11,14,19,33H2,1-5H3,(H2-,34,37,38,39,40,41,42,43) |
InChI Key |
UXHHBJOLTZIDLS-UHFFFAOYSA-N |
Isomeric SMILES |
CC1(C2=C(C=CC(=C2)S(=O)(=O)O)[N+](=C1/C=C/C=C/C=C/3\C(C4=C(N3CCCCCC(=O)NN)C=CC(=C4)S(=O)(=O)[O-])(C)C)C)C |
Canonical SMILES |
CC1(C2=C(C=CC(=C2)S(=O)(=O)O)[N+](=C1C=CC=CC=C3C(C4=C(N3CCCCCC(=O)NN)C=CC(=C4)S(=O)(=O)[O-])(C)C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


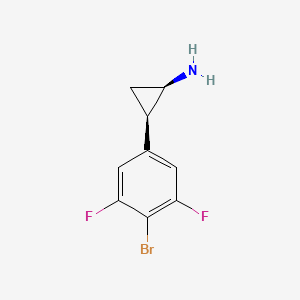
![2-(1,2,3,5,6,7-hexahydro-s-indacen-4-ylamino)-5-(pyridin-2-ylmethyl)-1H-[1,2,4]triazolo[1,5-a]pyrimidine-7-thione](/img/structure/B12395763.png)
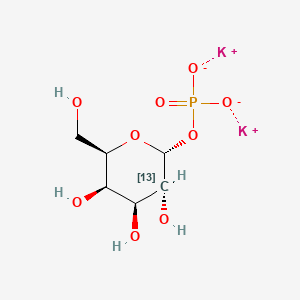
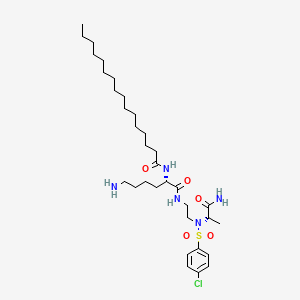
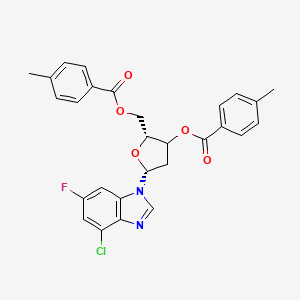
![(2R,6R)-6-[(3S,7S,10S,12S,13R,14R,17R)-12-acetyloxy-3,7-dihydroxy-4,4,10,13,14-pentamethyl-11,15-dioxo-2,3,5,6,7,12,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methyl-4-oxoheptanoic acid](/img/structure/B12395787.png)
